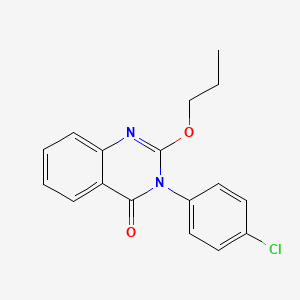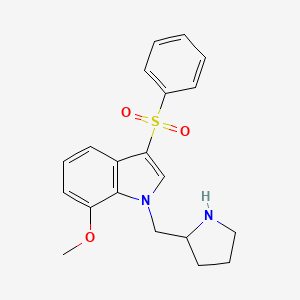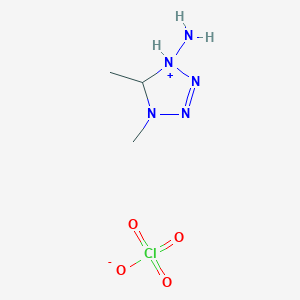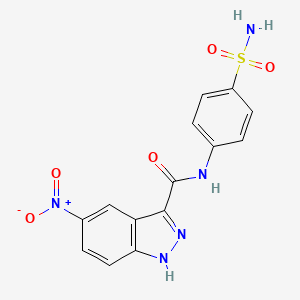
3-(4-Chlorophenyl)-2-propoxyquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-2-propoxyquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure substituted with a 4-chlorophenyl group and a propoxy group. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-propoxyquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and 2-propoxybenzoic acid.
Formation of Quinazolinone Core: The quinazolinone core is formed through a cyclization reaction. This can be achieved by reacting 4-chloroaniline with 2-propoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Substitution Reactions: The resulting intermediate is then subjected to substitution reactions to introduce the 4-chlorophenyl and propoxy groups. This can be done using appropriate reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure the desired yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-2-propoxyquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further explored for their biological activities.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazolinone derivatives with potential pharmaceutical applications.
Biology: It has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: It can be used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-2-propoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Modulating Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)-2-(2-aminothiazol-4-yl)-5-methoxybenzo[b]furan: Known for its leukotriene B4 inhibitory activity.
3-(4-Chlorophenyl)propionic acid: Used in various chemical syntheses.
3-(4-Chlorophenoxy)propionic acid: Known for its applications in organic synthesis.
Uniqueness
3-(4-Chlorophenyl)-2-propoxyquinazolin-4(3H)-one stands out due to its unique combination of a quinazolinone core with 4-chlorophenyl and propoxy groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
828273-74-1 |
|---|---|
分子式 |
C17H15ClN2O2 |
分子量 |
314.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-2-propoxyquinazolin-4-one |
InChI |
InChI=1S/C17H15ClN2O2/c1-2-11-22-17-19-15-6-4-3-5-14(15)16(21)20(17)13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3 |
InChIキー |
DGMFTLPUGOIXKU-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12533784.png)

![5H-Oxazolo[3,4-A]oxireno[C]pyridine](/img/structure/B12533794.png)




![1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]-](/img/structure/B12533832.png)

![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12533843.png)
![2,2'-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid]](/img/structure/B12533853.png)
![{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol](/img/structure/B12533866.png)

![8-[(2R,3S)-3-heptyloxiran-2-yl]-1-methoxyocta-4,6-diyn-3-one](/img/structure/B12533869.png)
